molecular formula C19H16ClN3O2S B2718729 5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole CAS No. 477872-50-7

5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole

Cat. No.: B2718729
CAS No.: 477872-50-7
M. Wt: 385.87
InChI Key: IKJBISJMJZOZAB-YDZHTSKRSA-N
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Description

5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole is a synthetic organic compound designed for chemical and pharmaceutical research. This molecule incorporates multiple pharmacologically significant motifs, making it a valuable intermediate for developing new bioactive substances. The compound's core structure is based on a 4-methyl-1,3-thiazole ring, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities. The presence of a 4-chlorophenyl group at the 2-position of the thiazole ring is a common feature in various therapeutic agents. The molecule is further functionalized with an ethanimidoyl group bearing a urethane-like (anilinocarbonyl)oxy moiety, which can influence its physicochemical properties and interactions with biological targets. Researchers can explore this compound as a key synthetic intermediate or a lead structure in several areas. The thiazole nucleus is recognized for its potential in anticancer , antimicrobial , and antiviral agent development. The specific structural configuration suggests potential for investigating structure-activity relationships (SAR), particularly in modulating activity against specific enzymes or receptors. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

[(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethylideneamino] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2S/c1-12-17(26-18(21-12)14-8-10-15(20)11-9-14)13(2)23-25-19(24)22-16-6-4-3-5-7-16/h3-11H,1-2H3,(H,22,24)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJBISJMJZOZAB-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=NOC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)/C(=N/OC(=O)NC3=CC=CC=C3)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.

    Formation of the Ethanimidoyl Group: This step involves the reaction of an appropriate imidoyl chloride with an aniline derivative to form the ethanimidoyl group.

    Coupling of the Anilinocarbonyl Group: The final step involves the coupling of the anilinocarbonyl group to the thiazole ring, which can be achieved through a carbodiimide-mediated coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidoyl group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO₃) or sulfonating agents (SO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer properties due to the presence of the thiazole ring and the chlorophenyl group. These functionalities are known to interact with biological targets, potentially leading to the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their potential as drugs. The thiazole ring is a common motif in many pharmaceuticals, and the compound’s ability to undergo various chemical reactions makes it a versatile candidate for drug development.

Industry

Industrially, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of 5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole ring could bind to metal ions or active sites in proteins, while the chlorophenyl group might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural Comparison with Analogous Thiazole Derivatives

Thiazole derivatives with substitutions at positions 2, 4, and 5 are widely studied for their bioactivity. Below is a structural comparison of the target compound with key analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences
5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole (Target) 4-Cl-phenyl (C2), methyl (C4), anilinocarbonyloxy-ethanimidoyl (C5) C₁₉H₁₅Cl₂N₃O₂S 420.32 477872-53-0 Reference compound.
2-(4-Chlorophenyl)-5-{[(ethylamino)carbonyl]oxy}ethanimidoyl-4-methyl-1,3-thiazole Ethylamino group replaces aniline in the carbamate chain C₁₇H₁₈ClN₃O₂S 351.86 477872-54-1 Reduced aromaticity in the carbamate side chain; may alter solubility and receptor affinity.
2-(4-Chlorophenyl)-5-{[(isopropylamino)carbonyl]oxy}ethanimidoyl-4-methyl-1,3-thiazole Isopropylamino group replaces aniline C₁₈H₂₀ClN₃O₂S 365.45 477872-52-9 Bulkier alkyl substitution; potential impact on steric hindrance and metabolic stability.
4-Methyl-2-phenyl-5-{[(4-toluidinocarbonyl)oxy]ethanimidoyl}-1,3-thiazole Phenyl (C2), 4-methylaniline (toluidine) in carbamate chain C₂₀H₁₉N₃O₂S 365.45 N/A 4-Methylaniline substitution introduces electron-donating groups; may enhance lipophilicity.
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Fluorophenyl and triazole-pyrazole hybrid substituents C₂₆H₁₈ClF₂N₅S 521.97 N/A Expanded heterocyclic system; fluorinated groups may improve bioavailability and target binding.

Physicochemical Properties

  • Target Compound: Exhibits moderate lipophilicity due to the 4-chlorophenyl and aniline groups. No explicit melting/boiling point data is available, but analogs with similar halogenated aryl groups typically show melting points in the range of 150–200°C .
  • Ethylamino Analog: Lower molecular weight (351.86 g/mol) and reduced aromaticity may enhance aqueous solubility compared to the target compound .

Key Research Findings

Substituent Effects on Bioactivity: Replacement of the aniline group with alkylamines (e.g., ethylamino or isopropylamino) reduces antibacterial potency but improves metabolic stability . Fluorinated aryl groups (e.g., in ) enhance target selectivity due to strong hydrogen-bonding interactions with enzymes .

Synthetic Accessibility :

  • The target compound and its analogs are synthesized via Gewald or Dimroth reactions, with yields ranging from 60–85% under optimized conditions .

Structural Characterization: X-ray crystallography of related compounds (e.g., (4-chlorophenyl)(4-methyl-2-(phenylamino)thiazol-5-yl)methanone) confirmed planar thiazole cores and non-covalent interactions critical for crystallinity .

Biological Activity

The compound 5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole represents a novel thiazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structure

The synthesis of this compound involves the incorporation of an anilinocarbonyl group into a thiazole framework. The structural formula can be represented as follows:

C15H15ClN2O2S\text{C}_{15}\text{H}_{15}\text{Cl}\text{N}_2\text{O}_2\text{S}

This structure is characterized by the presence of a 4-chlorophenyl group and a methyl substituent on the thiazole ring, which are critical for its biological activity.

Antitumor Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antitumor properties. For instance, a related study evaluated various 1,3-thiazole derivatives for their cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The findings revealed that certain derivatives showed IC50 values lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU) .

CompoundCell LineIC50 (µg/mL)
T1MCF-72.21
T26BGC-8231.67
T38HepG21.11

These results suggest that modifications to the thiazole scaffold can enhance its cytotoxicity.

The mechanism through which these compounds exert their effects often involves the induction of apoptosis in cancer cells. Key pathways include:

  • Cell Cycle Arrest : Studies indicate that treatment with thiazole derivatives can lead to cell cycle arrest at various phases (S and G2/M), effectively halting cancer cell proliferation .
  • Apoptotic Pathways : The compounds have been shown to increase the Bax/Bcl-2 ratio and activate caspase pathways, which are crucial for the apoptotic process .

Case Studies

A notable case study involved the evaluation of a series of thiazole-based compounds in animal models. The study demonstrated that certain derivatives not only inhibited tumor growth but also showed selectivity towards cancerous cells over normal cells. For example, compound 4i , a close analogue, exhibited significant targeting ability in tumor-bearing mice models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize thiazole derivatives like 5-{[(Anilinocarbonyl)oxy]ethanimidoyl}-2-(4-chlorophenyl)-4-methyl-1,3-thiazole?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving thiosemicarbazides and chloroacetic acid derivatives. For example, refluxing thiourea with halogenated intermediates (e.g., 4-chlorophenacyl bromide) in ethanol under basic conditions (e.g., sodium acetate) yields thiazole cores . Solvent systems like DMF-acetic acid mixtures are critical for controlling reaction kinetics and regioselectivity . Post-synthesis purification often involves recrystallization from ethanol or DMF-ethanol mixtures .

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer : Multimodal characterization is essential:

  • IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, thiazole C-S-C vibrations at ~680 cm⁻¹) .
  • ¹H/¹³C NMR resolves aromatic protons (e.g., 4-chlorophenyl protons at δ 7.2–7.5 ppm) and imine/amide NH signals (δ 9–10 ppm) .
  • Elemental analysis validates stoichiometry (e.g., C, H, N, S content within ±0.3% of theoretical values) .

Q. What are the primary challenges in achieving high-purity thiazole intermediates?

  • Methodological Answer : Common issues include:

  • Byproduct formation due to competing reactions (e.g., oxidation of thiol intermediates). Using inert atmospheres (N₂/Ar) and catalytic agents like triethylamine minimizes this .
  • Low yields in cyclization steps , addressed by optimizing solvent polarity (e.g., switching from ethanol to DMF for higher dielectric constant) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities to target proteins. For instance, thiazole derivatives with 4-chlorophenyl substituents show enhanced hydrophobic interactions in enzyme active sites, as demonstrated by docking poses aligning with reference ligands like acarbose . MD simulations further validate stability of ligand-receptor complexes over 100 ns trajectories .

Q. How do researchers resolve contradictions in spectroscopic data for structurally similar analogs?

  • Methodological Answer : Discrepancies in NMR/IR spectra often arise from tautomerism or polymorphism. Strategies include:

  • Variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism in imidamide groups) .
  • X-ray crystallography to unambiguously assign solid-state configurations, as seen in thiazole-triazole hybrids .

Q. What advanced techniques improve yield in multi-step syntheses of such complex thiazoles?

  • Methodological Answer :

  • Flow chemistry enables precise control over reaction parameters (e.g., residence time, temperature) for intermediates prone to degradation .
  • Microwave-assisted synthesis reduces reaction times (e.g., from 12 h to 30 min for cyclization steps) while maintaining yields >85% .

Q. How can mechanistic studies clarify unexpected reactivity in arylthiazole derivatives?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁵N-thiourea) traces nitrogen incorporation pathways. Kinetic studies (e.g., monitoring via HPLC) identify rate-determining steps, such as nucleophilic attack by sulfur on α-haloketones .

Contradictions and Comparative Analysis

  • vs. : While both use thiourea for thiazole synthesis, employs triazole coupling for extended heterocycles, whereas focuses on direct cyclization. Researchers must choose methods based on target substituents (e.g., electron-withdrawing groups favor triazole integration) .

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